D-Glucosaminic acid D-Glucosaminic acid 2-amino-2-deoxy-D-gluconic acid is hexanoic acid with four hydroxy groups at C-3, C-4, C-5, C-6, and an amino group at C-2. It has a role as a bacterial metabolite. It is functionally related to a D-gluconic acid. It is a conjugate acid of a 2-amino-2-deoxy-D-gluconate. It is a tautomer of a 2-amino-2-deoxy-D-gluconic acid zwitterion.
2-Amino-2-deoxy-D-gluconate is a natural product found in Medicago sativa and Phaseolus vulgaris with data available.
Brand Name: Vulcanchem
CAS No.: 3646-68-2
VCID: VC21347251
InChI: InChI=1S/C6H13NO6/c7-3(6(12)13)5(11)4(10)2(9)1-8/h2-5,8-11H,1,7H2,(H,12,13)
SMILES: C(C(C(C(C(C(=O)O)N)O)O)O)O
Molecular Formula: C6H13NO6
Molecular Weight: 195.17 g/mol

D-Glucosaminic acid

CAS No.: 3646-68-2

Cat. No.: VC21347251

Molecular Formula: C6H13NO6

Molecular Weight: 195.17 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

D-Glucosaminic acid - 3646-68-2

CAS No. 3646-68-2
Molecular Formula C6H13NO6
Molecular Weight 195.17 g/mol
IUPAC Name 2-amino-3,4,5,6-tetrahydroxyhexanoic acid
Standard InChI InChI=1S/C6H13NO6/c7-3(6(12)13)5(11)4(10)2(9)1-8/h2-5,8-11H,1,7H2,(H,12,13)
Standard InChI Key UFYKDFXCZBTLOO-UHFFFAOYSA-N
Isomeric SMILES C([C@H]([C@H]([C@@H]([C@H](C(=O)O)N)O)O)O)O
SMILES C(C(C(C(C(C(=O)O)N)O)O)O)O
Canonical SMILES C(C(C(C(C(C(=O)O)N)O)O)O)O
Appearance White to Off-White Solid
Melting Point 235-245°C

Chemical Structure and Properties

Molecular Structure and Basic Properties

D-Glucosaminic acid has the molecular formula C₆H₁₃NO₆ and a molecular weight of 195.17 g/mol . It is structurally characterized as a carbohydrate acid derivative, specifically as an oxidized form of D-glucosamine. The compound features a carboxylic acid group at C1 and an amino group at C2, providing it with distinctive chemical properties and reactivity.

The specific optical rotation of D-Glucosaminic acid has been reported as [α]₂₀ᴅ = -14 to -15° (C=2.5 in 1M HCl), which is an important parameter for confirming its identity and purity in laboratory settings .

Related Derivatives

Several important derivatives of D-glucosaminic acid have been identified and studied:

D-Glucosaminic acid 6-phosphate (C₆H₁₄NO₉P): This phosphorylated derivative has a molecular weight of 275.15 g/mol and represents an important metabolic intermediate. It is classified as a carbohydrate phosphate and specifically as the 6-O-phospho derivative of 2-amino-2-deoxy-D-gluconic acid .

N-acetyl-D-glucosaminate (C₈H₁₄NO₇⁻): This derivative results from the acetylation of the amino group at C2 position, followed by deprotonation of the carboxylic acid group. It has a molecular weight of 236.20 g/mol and represents a monocarboxylic acid anion functionally related to D-gluconate .

Table 1: Comparison of D-Glucosaminic Acid and Its Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Characteristics
D-Glucosaminic acidC₆H₁₃NO₆195.17Primary compound with amino group at C2
D-Glucosaminic acid 6-phosphateC₆H₁₄NO₉P275.15Phosphorylated at C6 position
N-acetyl-D-glucosaminateC₈H₁₄NO₇⁻236.20Acetylated amino group, deprotonated carboxyl

Biosynthesis and Production Methods

Microbial Production

D-Glucosaminic acid can be efficiently produced through microbial oxidation of D-glucosamine. Several bacterial strains have demonstrated the ability to perform this oxidation:

Pseudomonas putida GNA5: This newly isolated strain has shown remarkable efficiency in D-glucosaminic acid production. Under optimized fermentation conditions, it can produce 51.5 g/L D-glucosaminic acid from an initial concentration of 60 g/L D-glucosamine-HCl after 72 hours, corresponding to a molar yield of 95.4% . A notable characteristic of this strain is the stable accumulation of D-glucosaminic acid without requiring inhibitors of D-glucosaminic acid breakdown.

Pseudomonas fluorescens and Acetobacter melanogenum: These strains have been identified as capable of oxidizing glucosamine to glucosaminic acid with theoretical oxygen consumption. Studies have revealed that many strains of oxidative bacteria, including numerous Pseudomonas, Acetobacter, and Gluconobacter species, can perform this oxidation .

Enzymatic Synthesis

A particularly efficient method for producing D-glucosaminic acid involves enzymatic oxidation:

Glucose Oxidase Catalysis: D-glucosaminic acid can be prepared on a multigram scale by air oxidation of D-glucosamine catalyzed by glucose oxidase. This enzymatic approach provides a straightforward and scalable method for production .

Table 2: Production Methods for D-Glucosaminic Acid

Production MethodOrganism/EnzymeYieldKey Characteristics
Oxidative FermentationPseudomonas putida GNA595.4% molar yield51.5 g/L from 60 g/L D-glucosamine-HCl, 72h fermentation
Oxidative FermentationPseudomonas fluorescensNot specifiedTheoretical oxygen consumption
Oxidative FermentationAcetobacter melanogenumNot specifiedTheoretical oxygen consumption
Enzymatic SynthesisGlucose oxidaseNot specifiedMultigram scale production via air oxidation

Biological Functions and Biochemical Pathways

Role in Biosynthetic Pathways

D-Glucosaminic acid serves as a crucial intermediary in the biosynthesis of numerous essential compounds. It participates in the intricate process of synthesizing amino acids, nucleic acids, and polysaccharides . Its presence in bacterial lipopolysaccharides indicates its importance in bacterial cell wall structure and function .

The compound's structural features enable it to integrate into various metabolic pathways, particularly those involving amino sugar metabolism and carbohydrate transformations. These pathways are essential for the synthesis of structural components in living organisms.

Enzyme Inhibition Properties

D-Glucosaminic acid exhibits notable inhibitory effects on specific enzymes involved in carbohydrate and protein metabolism. By binding to the active sites of these enzymes, it effectively impedes their activity, ensuring a nuanced regulatory role in cellular processes . This inhibitory property has significant implications for understanding metabolic regulation and potentially developing therapeutic interventions targeting specific enzymatic pathways.

Applications

Pharmaceutical Applications

D-Glucosaminic acid has shown promising applications in pharmaceutical research and development:

Joint Health: The compound plays a crucial role in developing drugs targeting joint health, contributing to cartilage formation and repair. It can serve as a dietary supplement promoting joint health and potentially alleviating symptoms of osteoarthritis .

Alzheimer's Disease Research: Novel cyclic D-amino acid peptides incorporating D-glucosaminic acid have been found to effectively inhibit fibrillation of Alzheimer's Aβ peptide. These peptides affect the dynamic hydration shell of Aβ(1–42), preventing misfolding and aggregation that are associated with Alzheimer's disease. This research opens avenues for developing intervention strategies for Alzheimer's and similar neurodegenerative diseases .

Diabetes Management: Chromium(III) complexes of D-glucosaminic acid have demonstrated effects on decreasing blood sugar in type-2 diabetes model rats induced by tetraoxypyrimidine. Studies indicate that these complexes have comparable efficacy to picolinate chromium complex (Cr(pic)₃), which is currently used worldwide .

Biotechnological Applications

In biotechnology, D-glucosaminic acid serves several important functions:

Cell Culture Media: Researchers utilize D-glucosaminic acid in cell culture media to enhance cell growth and viability, particularly in studies involving cartilage and connective tissues .

Protein and Peptide Synthesis: The compound is used as a reagent in the synthesis of peptides and proteins, contributing to advancements in protein engineering and therapeutic protein development .

Enzyme and Protein Studies: D-glucosaminic acid is employed in exploring enzyme and protein structure and function, as well as investigating cell membrane properties .

Cosmetic and Food Industry Applications

The unique properties of D-glucosaminic acid make it valuable in non-pharmaceutical commercial applications:

Cosmetic Formulations: It is used in skincare products for its moisturizing properties, helping to improve skin hydration and elasticity .

Food Industry: D-glucosaminic acid serves as a dietary supplement with potential health benefits, particularly for joint health support .

Research Applications

D-Glucosaminic acid is essential in fundamental research areas:

Glycosaminoglycan Research: The compound is critical in studying glycosaminoglycans, which are vital for understanding various biological processes and developing new therapeutic strategies .

Organic Synthesis: As a chiral synthon, D-glucosaminic acid provides a valuable starting material for synthesizing various compounds with defined stereochemistry, including specialized amino acids, nucleic acids, and polysaccharides .

Table 3: Applications of D-Glucosaminic Acid Across Different Fields

FieldSpecific ApplicationsKey Benefits
PharmaceuticalJoint health products, Alzheimer's research, Diabetes managementCartilage repair, Inhibition of Aβ fibrillation, Blood sugar regulation
BiotechnologyCell culture media, Protein synthesis, Enzyme studiesEnhanced cell growth, Protein engineering, Structure-function analysis
CosmeticsSkincare formulationsMoisturizing properties, Improved skin elasticity
Food IndustryDietary supplementsJoint health support
Basic ResearchGlycosaminoglycan studies, Chiral synthesisUnderstanding biological processes, Stereospecific compound production

Recent Research Developments

Alzheimer's Disease Intervention

Recent research has demonstrated that cyclic D-amino acid peptides incorporating D-glucosaminic acid effectively inhibit the fibrillation of Alzheimer's Aβ peptide. The hypothesis driving this research suggests that introducing a polyhydroxyl amino acid would increase solvation of fibril-forming peptides, preventing their misfolding and aggregation .

Five different peptides were designed and synthesized using de novo design within the software Molecular Operating Environment (MOE). Three of these were cyclic all-D-amino acid peptides incorporating D-glucosaminic acid. The D-glucosaminic acid-containing peptides showed significantly improved inhibition of Aβ(1–42) aggregation, with dramatic enhancement observed through the synergistic application of two such peptides targeting each end of the growing fibril .

Chromium Complexes and Diabetic Effects

Research on chromium(III) complexes of D-glucosaminic acid has revealed their potential in managing diabetes. Two complexes with 1:1 and 2:3 (Cr:glucosaminate) ratios were synthesized through neutralization and exchange reactions, with their structures confirmed through elemental analyses and spectroscopic studies .

When tested on type-2 diabetes model rats induced by tetraoxypyrimidine, these complexes demonstrated blood sugar-lowering effects comparable to widely used picolinate chromium complex (Cr(pic)₃) . This research highlights a promising direction for developing new anti-diabetic agents based on D-glucosaminic acid.

Production Optimization

Recent advancements in production methods have focused on optimizing microbial fermentation processes. The newly isolated Pseudomonas putida GNA5 strain has shown remarkable efficiency in converting D-glucosamine to D-glucosaminic acid with minimal byproduct formation .

This production process has significant economic potential due to its high yield (95.4% molar yield) and the stable accumulation of D-glucosaminic acid during the oxidative fermentation process, even after D-glucosamine is exhausted. Notably, this strain exhibits different mechanisms of D-glucosaminic acid-related metabolism compared to previously reported Pseudomonas genera strains .

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